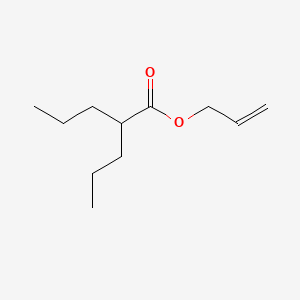

2-Propylvaleric acid allyl ester

Description

Contextualization within Ester Chemistry Research

Ester chemistry is a cornerstone of organic and medicinal chemistry, providing a versatile platform for the synthesis of a vast array of functional molecules. In pharmaceutical sciences, the formation of an ester bond is a primary strategy in prodrug design. Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active compound. This approach is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The investigation of various ester prodrugs of valproic acid (VPA), for instance, has been a subject of study to modulate its delivery and therapeutic profile. nih.gov

Beyond pharmaceuticals, ester functionalities are integral to materials science and polymer chemistry. For example, the covalent attachment of active molecules like valproic acid to biodegradable block copolymers via ester linkages is a research direction for creating novel drug delivery systems, such as pro-drug micelles. rsc.orgresearchgate.net The specific nature of the alcohol group forming the ester bond significantly influences the compound's properties. The allyl group (CH₂=CH-CH₂–) in 2-Propylvaleric acid allyl ester is of particular interest. Allyl-containing molecules are valuable building blocks in organic synthesis and medicinal chemistry, recognized for their unique reactivity. nih.govacs.org The double bond in the allyl group can participate in various chemical transformations, and the entire moiety can act as a cleavable linker in complex syntheses, often removed under specific catalytic conditions. nih.gov

Historical Trajectories in the Investigation of this compound

Direct historical research focused exclusively on this compound is not readily found in scientific literature, as indicated by its absence from major chemical databases. uni.lu However, the historical research trajectories of its parent components, valproic acid and allyl esters, provide a clear framework for its potential development and study.

Valproic acid (2-propylpentanoic acid) was first synthesized in 1882, but its therapeutic properties as an anticonvulsant were discovered serendipitously in 1962. Since then, it has become a widely used medication, and its synthesis and derivatization have been extensively documented. chemicalbook.comresearchgate.net Classical synthesis routes often involve the alkylation of malonic or cyanoacetic esters with propyl bromide. chemicalbook.comgoogle.com

The study of valproic acid esters as prodrugs has a history rooted in the desire to optimize its therapeutic window and reduce side effects. Pharmacokinetic studies on various alkyl esters of VPA were conducted to understand how the ester chain length affects the rate of conversion back to the active VPA in the body. nih.gov

Separately, the synthesis and application of allyl esters have been a topic of chemical research for decades. Patented processes from the 1970s describe efficient methods for producing allyl esters of various carboxylic acids through transesterification, reacting a methyl or ethyl ester with allyl acetate (B1210297) in the presence of a metal alkoxide catalyst. google.com This historical work on synthesis provides established methods that could be applied to the production of this compound. Furthermore, the allyl group has been recognized as a valuable motif in natural products and has been increasingly used in fragment-based drug design. nih.govacs.org

Current Research Frontiers and Unaddressed Challenges Pertaining to this compound

The lack of direct research on this compound means that its investigation is an open frontier, with numerous potential avenues and inherent challenges.

Current Research Frontiers:

Dual-Action Therapeutics: Research could explore a potential dual-action role. Upon hydrolysis, the compound releases both valproic acid and allyl alcohol. The biological activity of the allyl fragment itself could be investigated, as many natural and synthetic allyl derivatives exhibit potent biological properties, including in cancer treatment. nih.govacs.org

Materials Science and Bioconjugation: The reactive double bond of the allyl group presents a frontier for materials science applications. This functionality can be used for polymerization or for "click" chemistry reactions to attach the valproic acid molecule to polymers, surfaces, or larger biomolecules. rsc.org This could lead to the development of new biocompatible materials or targeted drug delivery systems. rsc.orgresearchgate.net For example, the use of allyl ester linkers in the solid-phase synthesis of complex biomolecules is an established technique. nih.gov

Unaddressed Challenges:

Lack of Fundamental Data: The most significant challenge is the absence of any published experimental data. uni.lu Basic physicochemical properties, spectroscopic data, and established synthesis protocols are not available. The initial research would need to focus on developing a reliable and high-yield synthesis, which could potentially be achieved via direct esterification or transesterification, followed by thorough characterization. google.com

Metabolite Profile and Toxicology: A critical challenge in its development as a prodrug is the in-vivo fate of its metabolites. The hydrolysis of the ester would yield not only valproic acid but also allyl alcohol. The metabolism and potential toxicity of allyl alcohol would need to be thoroughly evaluated, as metabolites of other allyl esters are known to be a consideration in health assessments. industrialchemicals.gov.au

Chemical Stability and Reactivity: The stability of the ester bond and the reactivity of the allyl group present a dual challenge. The ester must be stable enough for formulation and administration but labile enough for enzymatic cleavage in the body. Concurrently, the reactivity of the allyl double bond could lead to unintended side reactions, and its stability in various physiological environments is unknown. The electronic and structural features of the thioether bonds formed in thiol-Michael reactions, which are analogous to potential reactions of the allyl group, have been shown to be susceptible to radical-mediated degradation, a factor that would need investigation. rsc.org

Compound Data Tables

Table 1: Properties of 2-Propylvaleric Acid (Valproic Acid) This table presents data for the parent carboxylic acid.

| Property | Value | Source(s) |

| Synonyms | Valproic acid, Dipropylacetic acid, 2-Propylpentanoic acid | sigmaaldrich.commerckmillipore.com |

| CAS Number | 99-66-1 | sigmaaldrich.commerckmillipore.com |

| Molecular Formula | C₈H₁₆O₂ | sigmaaldrich.commerckmillipore.com |

| Molar Mass | 144.21 g/mol | sigmaaldrich.commerckmillipore.com |

| Appearance | Colorless liquid | sigmaaldrich.comtcichemicals.com |

| Boiling Point | 220 °C | sigmaaldrich.commerckmillipore.com |

| Density | 0.905 g/cm³ (at 20 °C) | sigmaaldrich.commerckmillipore.com |

| Flash Point | 111 °C | sigmaaldrich.commerckmillipore.com |

| Solubility in Water | 2 g/L | merckmillipore.com |

Table 2: Predicted Properties of this compound This table presents data for the target compound, sourced from computational predictions as experimental data is unavailable.

| Property | Value | Source(s) |

| IUPAC Name | prop-2-enyl 2-propylpentanoate | uni.lu |

| Molecular Formula | C₁₁H₂₀O₂ | uni.lu |

| Monoisotopic Mass | 184.14633 Da | uni.lu |

| InChIKey | JEBGJQHVDDOHIZ-UHFFFAOYSA-N | uni.lu |

| XlogP (Predicted) | 3.6 | uni.lu |

| Literature | No literature data available for this compound | uni.lu |

Structure

3D Structure

Properties

CAS No. |

22632-62-8 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

prop-2-enyl 2-propylpentanoate |

InChI |

InChI=1S/C11H20O2/c1-4-7-10(8-5-2)11(12)13-9-6-3/h6,10H,3-5,7-9H2,1-2H3 |

InChI Key |

JEBGJQHVDDOHIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)C(=O)OCC=C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics for 2 Propylvaleric Acid Allyl Ester

Esterification Pathways for 2-Propylvaleric Acid Allyl Ester Synthesis

The formation of the ester linkage between 2-propylvaleric acid and allyl alcohol can be accomplished through several distinct synthetic strategies.

Conventional Chemical Synthesis Routes (e.g., Fischer Esterification)

The most common conventional method for synthesizing esters is the Fischer-Speier esterification, typically referred to as Fischer esterification. masterorganicchemistry.comorganic-chemistry.org This acid-catalyzed equilibrium reaction involves the direct reaction of a carboxylic acid with an alcohol. masterorganicchemistry.commasterorganicchemistry.com For the synthesis of this compound, this involves reacting 2-propylvaleric acid with allyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.com

The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants, typically the alcohol, is used. masterorganicchemistry.com Alternatively, the removal of water, a byproduct of the reaction, can shift the equilibrium to favor the product. This is often achieved using a Dean-Stark apparatus, which continuously removes the water-alcohol azeotrope from the reaction mixture. organic-chemistry.org

The steric hindrance of 2-propylvaleric acid can slow the reaction rate compared to linear carboxylic acids. The reaction conditions typically involve heating the mixture under reflux.

Table 1: Typical Reaction Parameters for Fischer Esterification of a Branched Carboxylic Acid

| Parameter | Value/Condition |

| Carboxylic Acid | 2-Propylvaleric Acid |

| Alcohol | Allyl Alcohol (often in excess) |

| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (TsOH) |

| Temperature | Reflux temperature of the alcohol |

| Water Removal | Dean-Stark apparatus or drying agent |

Enzymatic and Biocatalytic Approaches to this compound Production

Enzymatic synthesis offers a green and highly selective alternative to conventional chemical methods. scielo.brnih.gov Lipases (EC 3.1.1.3) are the most commonly used enzymes for esterification reactions. scielo.brresearchgate.net These enzymes can catalyze the formation of esters in non-aqueous or low-water environments. scielo.br

For the synthesis of this compound, a lipase (B570770) such as immobilized Candida antarctica lipase B (CALB), often commercially available as Novozym 435, would be a suitable biocatalyst. nih.govuniovi.es CALB is known for its broad substrate specificity and high stability in organic solvents. nih.gov The enzymatic reaction is typically carried out under milder conditions than chemical synthesis, which can help to prevent side reactions.

The reaction involves the incubation of 2-propylvaleric acid and allyl alcohol with the immobilized lipase in an appropriate organic solvent. The choice of solvent can significantly impact the reaction rate and yield.

Table 2: Parameters for Enzymatic Synthesis of an Allyl Ester

| Parameter | Value/Condition |

| Enzyme | Immobilized Candida antarctica Lipase B (CALB) |

| Substrates | 2-Propylvaleric Acid, Allyl Alcohol |

| Solvent | Heptane, Isooctane, or other non-polar organic solvent |

| Temperature | 30-60 °C |

| Agitation | Shaking or stirring to ensure mixing |

| Water Activity | Controlled, often low to favor synthesis |

Novel Synthetic Strategies and Catalyst Development for this compound

Research into novel catalysts for esterification aims to overcome the limitations of conventional methods, such as harsh reaction conditions and the use of corrosive acids. For sterically hindered acids like 2-propylvaleric acid, catalysts that exhibit high activity under milder conditions are particularly valuable.

One promising area is the use of metal-based Lewis acid catalysts. Zirconium (Zr) and Hafnium (Hf) compounds have been shown to be effective catalysts for direct esterification. organic-chemistry.org For instance, zirconium tetrachloride (ZrCl₄) and hafnium tetrachloride (HfCl₄) can catalyze the esterification of carboxylic acids with alcohols. More recently, metal-organic frameworks (MOFs) containing zirconium, such as Zr-MOF-808, have been investigated as highly efficient and reusable heterogeneous catalysts for esterification reactions. nih.govresearchgate.net

Another novel approach is transesterification, where an existing ester is reacted with an alcohol to form a new ester. A patented process describes the production of allyl esters by reacting allyl acetate (B1210297) with a methyl or ethyl ester of a carboxylic acid in the presence of a metal alkoxide catalyst. google.com This method could potentially be applied to produce this compound by first preparing the methyl or ethyl ester of 2-propylvaleric acid.

Reaction Mechanisms and Kinetic Studies of this compound Formation

Understanding the reaction mechanism and kinetics is crucial for optimizing the synthesis of this compound.

Mechanistic Investigations of Esterification Reactions

The Fischer esterification proceeds through a series of reversible steps involving a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com The mechanism can be summarized as follows:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: The alcohol (allyl alcohol) acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

The enzymatic esterification catalyzed by lipases generally follows a Ping-Pong Bi-Bi mechanism . mdpi.compsu.eduresearchgate.net This mechanism involves the following steps:

Acyl-Enzyme Complex Formation: The carboxylic acid (2-propylvaleric acid) binds to the active site of the lipase, and a nucleophilic residue in the enzyme's active site (typically a serine) attacks the carbonyl carbon of the acid. This results in the formation of an acyl-enzyme intermediate and the release of a water molecule. psu.edu

Alcohol Binding and Ester Formation: The alcohol (allyl alcohol) then binds to the acyl-enzyme intermediate. The alcohol attacks the acyl group, leading to the formation of the ester (this compound) and the regeneration of the free enzyme. psu.edu

Kinetic Modeling and Rate Constant Determination

For the Fischer esterification , the reaction is typically modeled as a second-order reversible reaction. jptcp.com The rate of reaction can be described by a rate law that takes into account the concentrations of the carboxylic acid, alcohol, ester, and water. The rate constants for the forward and reverse reactions can be determined by fitting experimental concentration-time data to the integrated rate equation. jptcp.com For a simplified case where the alcohol is in large excess and water is removed, the reaction can be treated as pseudo-first-order with respect to the carboxylic acid.

Table 3: Hypothetical Kinetic Parameters for Fischer Esterification

| Parameter | Symbol | Hypothetical Value |

| Forward Rate Constant | k_f | 1.5 x 10⁻⁴ L/(mol·s) |

| Reverse Rate Constant | k_r | 5.0 x 10⁻⁵ L/(mol·s) |

| Activation Energy | E_a | 50-70 kJ/mol |

For lipase-catalyzed esterification , the Ping-Pong Bi-Bi mechanism leads to a more complex rate equation that accounts for the concentrations of both substrates and potential substrate inhibition. mdpi.comnih.gov The kinetic parameters, including the maximum reaction velocity (Vmax) and the Michaelis-Menten constants for the acid (Km,acid) and alcohol (Km,alcohol), can be determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation or a more complex model that includes inhibition terms. nih.gov

Table 4: Representative Kinetic Parameters for Lipase-Catalyzed Esterification

| Parameter | Symbol | Representative Value |

| Maximum Velocity | Vmax | 50 µmol/(min·mg enzyme) |

| Michaelis Constant (Acid) | Km,acid | 25 mM |

| Michaelis Constant (Alcohol) | Km,alcohol | 40 mM |

| Inhibition Constant (Acid) | Ki,acid | 100 mM |

| Inhibition Constant (Alcohol) | Ki,alcohol | 150 mM |

Influence of Reaction Parameters on Synthesis Yield and Selectivity

The synthesis of this compound, like other esterification reactions, is significantly influenced by several key parameters that dictate the reaction's yield and selectivity. These factors include reaction time, catalyst concentration, temperature, and the molar ratio of reactants.

Optimizing reaction time is crucial for maximizing product yield. Generally, esterification reactions show a rapid initial conversion, which then plateaus as the reaction approaches equilibrium. For instance, in related ester syntheses using heterogeneous catalysts, around 70% conversion can be achieved within the first two hours, with maximum yield being reached after approximately four hours. nih.gov Further extension of the reaction time beyond this optimal point typically does not result in a significant increase in conversion. nih.gov

The choice and amount of catalyst play a pivotal role. While acid catalysts like sulfuric acid or p-toluenesulfonic acid are common, heterogeneous catalysts such as mixed metal oxides found in fly ash (containing SiO₂, Al₂O₃, Fe₂O₃, CaO) have been explored for their reusability and efficiency. nih.gov The catalytic activity is dependent on the composition; for example, a higher percentage of basic oxides like calcium oxide can slow down the esterification process. nih.gov The reaction mechanism involves the acid sites on the catalyst interacting with the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. nih.gov The yield generally increases with catalyst concentration up to an optimal point, beyond which no further improvement is observed. nih.gov For example, increasing the catalyst amount from 2.5% to 10% (w/w to the acid) can significantly boost conversion, but a further increase to 12.5% may offer no additional benefit. nih.gov

Reaction temperature and the ratio of reactants are also critical. Higher temperatures generally accelerate the reaction rate. researchgate.net The molar ratio of the alcohol (allyl alcohol) to the carboxylic acid (2-propylvaleric acid) is also a key factor. Using an excess of the alcohol can help to shift the reaction equilibrium towards the formation of the ester, thereby increasing the yield. google.com

| Parameter | General Influence on Yield/Selectivity | Example Observation |

|---|---|---|

| Reaction Time | Yield increases with time up to a point of equilibrium. | Maximum conversion (94-98%) is often achieved in 4-5 hours. nih.gov |

| Catalyst Concentration | Yield increases with catalyst amount up to an optimal level. | Increasing catalyst from 2.5% to 10% boosts yield, but 12.5% shows no further increase. nih.gov |

| Temperature | Higher temperatures generally increase the reaction rate. researchgate.net | Supercritical temperatures (above 523 K) can be used in non-catalytic methods. researchgate.net |

| Reactant Molar Ratio | An excess of the alcohol reactant typically drives the reaction forward, increasing yield. | Using a molar excess of allyl acetate is advantageous for transesterification reactions. google.com |

Derivatization and Chemical Transformations involving this compound

The allyl group in this compound is a versatile functional handle that allows for a variety of chemical transformations. These include metal-catalyzed deprotection, nucleophilic reactions at the allyl moiety, and polymerization.

Metal-Catalyzed Reactions and Deprotection of Allyl Esters

The allyl ester functional group serves as a useful protecting group for carboxylic acids because it can be cleaved under very mild conditions using metal catalysts, typically those based on palladium (Pd) or ruthenium (Ru). acsgcipr.org This method is particularly valuable for complex molecules that are sensitive to the harsh conditions of traditional hydrolysis. acsgcipr.org

The deprotection process involves the reaction of the allyl ester with a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a nucleophilic scavenger. google.comgoogle.com The mechanism begins with the coordination of the allyl group's double bond to the metal center. acsgcipr.org This is followed by the formation of a π-allyl-palladium complex and the release of the carboxylate anion. acsgcipr.org The π-allyl cation is then captured by a scavenger, which regenerates the palladium catalyst, allowing it to be used in catalytic amounts. acsgcipr.org Common scavengers include amines like pyrrolidine (B122466) or piperidine. google.comgoogle.com This deallylation can be performed at low temperatures (e.g., 0°C) and with short reaction times, often within minutes to a few hours. google.com The use of polymer-supported palladium catalysts has also been developed to simplify catalyst recovery and regeneration. google.com

| Component | Example | Function |

|---|---|---|

| Substrate | This compound | Protected carboxylic acid |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] google.com | Forms π-allyl complex to cleave the ester acsgcipr.org |

| Ligand | Triphenylphosphine (PPh₃) google.com | Coordinates to the metal center, stabilizing the catalyst complex |

| Scavenger/Nucleophile | Pyrrolidine, Piperidine google.com | Traps the allyl group, regenerating the active catalyst acsgcipr.orggoogle.com |

| Solvent | Methylene chloride, Acetonitrile (B52724) google.comgoogle.com | Solubilizes reactants and catalyst |

Nucleophilic Substitution and Addition Reactions of the Allyl Moiety

The allyl group in this compound can undergo nucleophilic attack. While nucleophilic acyl substitution targets the carbonyl carbon, reactions can also occur at the allylic position. libretexts.orgyoutube.com Nucleophilic addition reactions typically involve the attack of a nucleophile on an electrophilic carbon. masterorganicchemistry.comyoutube.com In the context of the allyl moiety, the double bond itself can be the site of addition, or substitution can occur at the carbon adjacent to the double bond.

Allylic substitution reactions on similar substrates, such as allyl acetates, have been demonstrated. For instance, a transition-metal-free, water-promoted protocol has been developed for allylic alkylation, amination, and O-allylation of (E)-1,3-diphenylallyl acetate, achieving good yields with a range of nucleophiles. rsc.org This suggests that the allyl group of this compound could similarly react with various nucleophiles under appropriate conditions.

The reactivity of the carbonyl group towards nucleophilic addition is well-established, where strong nucleophiles attack the carbonyl carbon directly, followed by protonation, while weaker nucleophiles often require acid catalysis to activate the carbonyl group first. youtube.comnih.gov While this primarily relates to the ester's carbonyl, the electronic nature of the entire molecule influences the reactivity of the allyl group. The presence of electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon and potentially influence the reactivity of the adjacent allyl system. masterorganicchemistry.com

Formation of Polymeric Materials from Allyl Esters

Allyl esters, including this compound, can serve as monomers for the synthesis of polymeric materials. google.com However, the polymerization of allyl compounds via standard free-radical initiation presents significant challenges. Allyl monomers are known to polymerize with difficulty, typically resulting in polymers with low molecular weights. researchgate.net

The primary reason for this behavior is a process known as degradative chain transfer to the monomer. researchgate.net In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the kinetic chain and creates a stable allylic radical that is slow to reinitiate polymerization. researchgate.net This inherent reactivity pattern limits the efficiency of homopolymerization.

Despite these difficulties, allyl monomers are often used in copolymerization reactions with more reactive vinyl monomers. researchgate.net The behavior of diallyl compounds, which can undergo cyclolinear polymerization to form macromolecules with alternating cyclic and linear units, highlights another pathway for creating complex polymer architectures. researchgate.net Research into the polymerization of various allyl esters of unsaturated acids continues to explore methods like cyclopolymerization to create novel materials. jst.go.jp The incorporation of monomers like this compound into polymer chains could impart specific properties, such as hydrophobicity or plasticization, to the final material.

Computational and Theoretical Investigations of 2 Propylvaleric Acid Allyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-propylvaleric acid allyl ester and predicting its reactivity. pnrjournal.comresearchgate.net These methods provide a detailed picture of electron distribution, orbital energies, and electrostatic potentials, which are fundamental to understanding how the molecule interacts with its environment.

Studies on related valproic acid derivatives have shown that the electronic properties of the carbonyl (C=O) group are critical determinants of their biological activity. acs.org It is postulated that initial interactions with biological targets are governed by electrostatic forces centered around this functional group. acs.org For this compound, quantum chemical calculations can precisely quantify atomic charges and the energies of frontier molecular orbitals (HOMO and LUMO), which are key indicators of reactivity.

Key Research Findings:

Electron Distribution: Calculations reveal the partial positive charge on the carbonyl carbon and the partial negative charges on the oxygen atoms, making this region a key site for electrostatic interactions. acs.org

Frontier Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to predict the molecule's susceptibility to nucleophilic and electrophilic attack. The distribution of these orbitals highlights the most probable sites for chemical reactions.

Reactivity Descriptors: Parameters such as electrostatic potential, electrophilicity, and nucleophilicity indices are derived from quantum calculations to provide a quantitative measure of reactivity. mdpi.com For instance, the electrostatic potential around the ester's S atom in similar compounds has been shown to correlate with its interaction strength with mineral surfaces. mdpi.com

Table 1: Calculated Electronic Properties of this compound (Illustrative Data based on Analogous Compounds)

| Property | Calculated Value | Significance |

| HOMO Energy | -9.5 eV | Indicates electron-donating ability |

| LUMO Energy | 1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 11.0 eV | Relates to chemical stability and reactivity |

| Charge on Carbonyl Carbon | +0.65 e | Site for nucleophilic attack |

| Charge on Carbonyl Oxygen | -0.55 e | Site for electrophilic/H-bond interaction |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture, this compound is a flexible molecule that can adopt numerous conformations in space. Molecular dynamics (MD) simulations are employed to explore this conformational landscape over time, providing a dynamic understanding of its structure. mdpi.comnih.gov

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. nih.gov For this compound, these simulations can reveal the most stable conformations, the energy barriers between them, and how the molecule's shape changes in different environments (e.g., in a solvent or near a biological membrane). nih.gov The conformational space of valproic acid and its derivatives has been investigated using molecular dynamics, often by heating the system to high temperatures to overcome rotational barriers and then cooling it to identify stable low-energy conformations. acs.org

Key Research Findings:

Preferred Conformations: MD simulations can identify the most populated conformational states of the allyl and propyl side chains, which can influence how the molecule fits into a receptor binding site.

Flexibility Analysis: Root-mean-square fluctuation (RMSF) analysis from MD trajectories highlights the most flexible regions of the molecule, such as the terminal carbons of the propyl and allyl groups. mdpi.com

Solvent Effects: Simulations can demonstrate how interactions with solvent molecules, like water, influence the conformational preferences of the ester.

Table 2: Torsional Angle Preferences in this compound Determined by MD Simulations (Illustrative)

| Dihedral Angle | Description | Predominant Angle(s) |

| O-C-C=C | Allyl group orientation | ~180° (trans), ~0° (cis) |

| C-C-C-C (Propyl) | Propyl chain conformation | ~60° (gauche), ~180° (anti) |

| C-O-C-C | Ester linkage flexibility | Multiple stable rotamers |

Note: This data is representative of findings for flexible ester molecules and illustrates the type of information gained from MD simulations.

Structure-Reactivity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or physicochemical properties of a series of compounds with their biological activity or reactivity. acs.org For derivatives of valproic acid, QSAR studies have been crucial in identifying the key molecular features that govern their therapeutic effects. nih.gov

These models use molecular descriptors, which are numerical values representing different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov By analyzing a set of related molecules with known activities, a mathematical model can be built to predict the activity of new, untested compounds. For this compound, QSAR can help predict its potential efficacy based on descriptors calculated from its structure.

Key Research Findings:

Importance of Lipophilicity: Studies on unsaturated analogues of valproic acid have shown a high correlation between potency and properties like molecular volume and lipophilicity, suggesting the importance of membrane interactions. nih.gov

Electronic Descriptors: The electronic properties of the carbonyl group and adjacent atoms have been identified as important factors in controlling anticonvulsant behavior in VPA derivatives. acs.org

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (a pharmacophore) required for biological activity. For VPA derivatives, this often includes a hydrophobic region and a polar moiety. acs.org

Computational Design of Novel Derivatives or Synthetic Routes

A significant application of computational chemistry is the rational design of new molecules with improved properties. wiley.com Based on the insights gained from quantum chemical calculations and QSAR, new derivatives of this compound can be designed in silico with predictions of enhanced activity or modified physicochemical properties. nih.govethz.ch

Computational tools can be used to:

Suggest Structural Modifications: Algorithms can propose modifications to the parent structure, such as adding or changing functional groups, to optimize interactions with a target. For example, adding an arylamine core to VPA has been explored to improve its anticancer activity. nih.gov

Predict Synthetic Feasibility: Reaction prediction software can assess the likelihood of a proposed synthetic route being successful, saving time and resources in the lab. ethz.ch

Virtual Screening: Large libraries of virtual compounds can be screened against a biological target to identify promising new candidates for synthesis and testing. nih.gov

The process often involves an iterative cycle of design, computational evaluation, synthesis, and experimental testing, with computational methods significantly accelerating the discovery process. ethz.ch

Reactivity Studies and Degradation Pathways of 2 Propylvaleric Acid Allyl Ester

Hydrolysis and Transesterification Reactions

Esters like 2-propylvaleric acid allyl ester are susceptible to hydrolysis, a reaction in which the ester linkage is cleaved by water to yield the parent carboxylic acid (2-propylvaleric acid) and alcohol (allyl alcohol). This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.

Transesterification is another key reaction where the allyl group of the ester is exchanged with the alkyl group of another alcohol. This process is typically catalyzed by an acid or a base and is reversible. The equilibrium of the reaction can be shifted by using an excess of the reactant alcohol or by removing one of the products.

Environmental Fate and Abiotic Degradation Pathways (e.g., Photodegradation, Hydrolysis)

The environmental fate of this compound is expected to be governed by abiotic degradation processes such as hydrolysis and potentially photodegradation. Hydrolysis in environmental waters would lead to the formation of 2-propylvaleric acid and allyl alcohol. The rate of this hydrolysis would be dependent on the pH of the surrounding water.

Photodegradation, the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun, could also contribute to the degradation of this compound. The presence of the allyl group, with its carbon-carbon double bond, may make the molecule susceptible to direct photolysis or reaction with photochemically generated reactive species like hydroxyl radicals in the atmosphere or water.

Biotic Degradation Mechanisms (e.g., Microbial Metabolism)

Information regarding the specific microbial metabolism of this compound is scarce. However, it is plausible that microorganisms possessing esterase enzymes could hydrolyze the ester bond, releasing 2-propylvaleric acid and allyl alcohol. These resulting compounds could then be further metabolized by various microbial pathways. Many microorganisms are known to degrade carboxylic acids and alcohols.

Persistence and Environmental Transformation Products

The persistence of this compound in the environment would be determined by the combined rates of its abiotic and biotic degradation. If hydrolysis and microbial degradation are efficient, the compound is not expected to persist for long periods.

Advanced Analytical Methodologies for Detection and Quantification of 2 Propylvaleric Acid Allyl Ester

Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Mixture Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a sample. For a volatile and semi-polar compound like 2-Propylvaleric acid allyl ester, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful and widely used technique. ijpsjournal.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation capability of gas chromatography with the detection power of mass spectrometry. ijpsjournal.com In this technique, the sample is vaporized and injected into the GC system, where it travels through a capillary column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase. ijpsjournal.com As the separated components, including this compound, exit the column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint for identification. nih.gov

For purity assessment, GC-MS can effectively separate and identify potential impurities from the synthesis process, such as residual starting materials (e.g., allyl acetate (B1210297), 2-propylvaleric acid methyl or ethyl ester) or by-products. google.com In mixture analysis, GC-MS can quantify the concentration of the ester even in the presence of other volatile organic compounds. thepharmajournal.com

Interactive Table 1: Illustrative GC-MS Parameters for Ester Analysis

This table presents a typical set of parameters for the analysis of volatile esters. Actual conditions would require optimization for the specific instrument and application.

Click to view GC-MS Parameters

| Parameter | Value/Description | Purpose |

| GC System | ||

| Injection Mode | Split/Splitless | Controls the amount of sample entering the column. |

| Injection Volume | 1 µL | The volume of the sample introduced. |

| Injection Port Temp. | 250 °C | Ensures rapid vaporization of the sample. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Flow Rate | 1 mL/min | Constant flow rate for reproducible retention times. |

| Column Type | Capillary (e.g., DB-5ms) | Provides high-resolution separation. |

| Oven Program | 50°C (2 min), ramp to 280°C at 10°C/min | Temperature gradient to separate compounds based on boiling points. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) | Standard hard ionization technique creating reproducible fragments. |

| Ion Source Temp. | 220 °C | Temperature of the ionization chamber. |

| Mass Range | 22-620 amu | Range of mass-to-charge ratios scanned. |

High-Performance Liquid Chromatography (HPLC):

While GC-MS is ideal for volatile compounds, HPLC is a versatile technique for a wider range of polarities and volatilities. mdpi.com Direct analysis of this compound by HPLC is possible, typically using a reversed-phase column (e.g., C18) and a mobile phase of acetonitrile (B52724) and water. nih.gov However, because the ester lacks a strong chromophore, detection via standard UV-Vis detectors can be challenging and may offer limited sensitivity. nih.gov Therefore, HPLC methods for this compound often rely on more universal detectors like Evaporative Light Scattering Detectors (ELSD) or are used in conjunction with mass spectrometry (LC-MS). Alternatively, a common strategy involves chemical derivatization to enhance detectability, as discussed in section 6.4. nih.gov

Hyphenated Techniques for Complex Matrix Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex samples where the analyte of interest is present among many other components. numberanalytics.com The combination enhances sensitivity, specificity, and the ability to identify unknown compounds. ijpsjournal.com

The most relevant hyphenated technique for this compound is GC-MS, as described above. The coupling of these two technologies allows for the robust analysis of the ester in complex matrices such as biological fluids, environmental samples, or food products. numberanalytics.comnumberanalytics.com The gas chromatograph first separates the ester from interfering matrix components, and the mass spectrometer then provides positive identification and quantification, even at trace levels. numberanalytics.com

Other advanced hyphenated methods include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. mdpi.com It is particularly useful for analyzing thermally unstable or non-volatile compounds. numberanalytics.com For this compound, LC-MS would be advantageous if the matrix is not amenable to GC analysis.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two different GC columns to provide a much higher degree of separation than single-column GC, making it ideal for extremely complex volatile mixtures. numberanalytics.com

The primary advantage of hyphenation is the ability to obtain both qualitative and quantitative data simultaneously, providing a comprehensive characterization of the sample. numberanalytics.com

Development of Novel Sensor Technologies for this compound Detection

While chromatographic methods are highly accurate, they require sophisticated instrumentation and laboratory settings. There is growing interest in developing novel sensor technologies for rapid, on-site, and real-time monitoring. Although no sensors specifically for this compound are commercially available, several technology platforms could be adapted for its detection.

Colorimetric Sensors: These sensors rely on a visible color change when exposed to a target analyte. researchgate.net A colorimetric sensor array, or "electronic nose," could be developed using multiple chemo-responsive dyes. Each dye would interact differently with volatile organic compounds (VOCs), including the ester and any related degradation products, creating a unique colorimetric fingerprint that can be used for identification and semi-quantitative analysis. researchgate.net

Nanozyme-Based Sensors: Nanozymes are nanomaterials with enzyme-like characteristics. acs.org It may be possible to engineer a nanozyme that specifically catalyzes a reaction involving this compound. For instance, a nanozyme with esterase-like activity could be designed to hydrolyze the ester bond. This reaction could be coupled to a signaling mechanism, such as a change in fluorescence or color, to indicate the presence and concentration of the ester. acs.org

Electrochemical and Spectroscopic Sensors: Other potential avenues include the development of electrochemical sensors that measure changes in electrical properties upon interaction with the ester, or spectroscopic sensors using techniques like Surface-Enhanced Raman Scattering (SERS) for highly sensitive detection. mdpi.comnih.gov A recent study demonstrated the use of a novel sensor based on a metal-organic framework for detecting a cancer biomarker, showcasing the potential of such platforms for complex molecule detection. rsc.org

The development of these technologies hinges on creating a recognition element that can selectively bind to or react with this compound.

Pre-column Derivatization Strategies for Enhanced Detection

Pre-column derivatization is a chemical modification strategy used to improve the analytical properties of a target compound before it enters the chromatographic system. researchgate.net This is often done to enhance detection sensitivity, improve chromatographic separation, or increase volatility. nih.govresearchgate.net

For esters like this compound, direct derivatization is uncommon. A more prevalent and effective strategy involves the hydrolysis (saponification) of the ester back to its parent carboxylic acid (2-Propylvaleric acid) and allyl alcohol. industrialchemicals.gov.auyoutube.com The resulting 2-Propylvaleric acid, which can be difficult to analyze directly due to poor chromatographic behavior and weak ionization in mass spectrometry, is then derivatized. nih.gov

This two-step approach allows analysts to leverage a wide array of well-established derivatization reagents for carboxylic acids. The key goals of derivatizing the parent acid are:

Attaching a Chromophore or Fluorophore: This allows for highly sensitive detection using HPLC with UV-Vis or fluorescence detectors. nih.gov

Improving Ionization Efficiency: Modifying the acid can improve its response in mass spectrometry, particularly in positive electrospray ionization (ESI) mode. nih.gov

Enhancing Chromatographic Retention: Derivatization can make the highly polar acid more suitable for reversed-phase LC. nih.gov

Interactive Table 2: Common Derivatization Reagents for the Parent Carboxylic Acid

This table summarizes reagents used to derivatize the parent carboxylic acid (2-Propylvaleric acid) after hydrolysis of the ester, enhancing its detectability in HPLC and LC-MS.

Click to view Derivatization Reagents

| Derivatization Reagent | Target Functional Group | Resulting Product | Analytical Advantage |

| 4-Bromomethyl-7-methoxycoumarin | Carboxylic Acid | Fluorescent Ester | Enables highly sensitive fluorescence detection. nih.gov |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an amine label | Carboxylic Acid | Amide | Versatile reaction; allows introduction of various labels for MS or UV detection. nih.gov |

| 4-Bromo-N-methylbenzylamine (4-BNMA) | Carboxylic Acid | Brominated Amide | Provides a distinct isotopic pattern in MS for easy identification and facilitates positive ion mode detection. nih.gov |

| Dimethylaminophenacyl bromide (DmPABr) | Carboxylic Acid | Phenacyl Ester | Adds a UV-active group and can be used with isotope-coded derivatization for improved quantification. researchgate.net |

By converting the analyte into a more easily detectable form, these pre-column derivatization strategies significantly lower the limits of detection and quantification for the original this compound.

Industrial and Non Medical Applications of 2 Propylvaleric Acid Allyl Ester

Role in Material Science and Polymer Chemistry

The presence of the allyl group (prop-2-enyl) in 2-Propylvaleric acid allyl ester is a key indicator of its potential utility in material science and polymer chemistry. Allyl compounds are a known class of monomers used in the synthesis of various polymers. The allyl group contains a carbon-carbon double bond that can participate in polymerization reactions, typically through free-radical mechanisms.

Although research specifically detailing the polymerization of this compound is scarce, it could theoretically serve as a monomer or co-monomer in the production of specialty polymers. The incorporation of the bulky 2-propylpentanoyl group could impart specific properties to a polymer matrix, such as:

Increased Plasticization: The branched alkyl side chains could increase the free volume within a polymer, acting as an internal plasticizer to enhance flexibility and lower the glass transition temperature.

Modified Solubility: The hydrophobic nature of the valproate moiety would influence the solubility of the resulting polymer in various organic solvents.

Functional Polymer Resins: The ester linkage itself is a functional group that could be designed to hydrolyze under specific conditions, allowing for the creation of degradable or responsive materials.

The reactivity of related allyl-containing compounds, such as 2-(prop-2-enyl)cyclopent-2-enones, which undergo photochemical rearrangements, further highlights the chemical versatility of the allyl group for creating complex molecular architectures relevant to material science. rsc.org

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C11H20O2 |

| Molecular Weight | 184.28 g/mol |

| XLogP3 | 3.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 7 |

| Exact Mass | 184.146329876 g/mol |

| Monoisotopic Mass | 184.146329876 g/mol |

| Topological Polar Surface Area | 26.3 Ų |

| Heavy Atom Count | 13 |

| Complexity | 189 |

This data is computationally predicted and has not been experimentally verified.

Use as a Chemical Intermediate in Organic Synthesis

This compound possesses multiple reactive sites, making it a potentially valuable intermediate in multi-step organic syntheses. Its structure allows for transformations at the ester functional group or the allyl group's double bond.

One primary use as an intermediate would be in the synthesis of other valproic acid derivatives. The allyl ester can be considered a "protected" form of valproic acid. The ester can be readily hydrolyzed under acidic or basic conditions to yield valproic acid and allyl alcohol. nih.gov More significantly, the allyl group is a versatile functional handle that can undergo a wide array of chemical transformations, including:

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would convert the allyl double bond into an epoxide ring, a versatile intermediate for introducing other functionalities.

Hydroboration-Oxidation: This two-step process would convert the allyl group into a primary alcohol, yielding a hydroxypropyl ester of valproic acid.

Ozonolysis: Cleavage of the double bond with ozone would produce an aldehyde, which could then be used in subsequent reactions like reductive amination or Wittig reactions.

Transesterification: The allyl group can be exchanged for other alcohol moieties under catalytic conditions (acidic or basic), providing a route to a diverse range of other valproate esters that may be difficult to synthesize directly. nih.govgoogle.com

These potential transformations position this compound as a useful building block for creating complex molecules where the valproate structure is a desired component.

Applications in Flavor and Fragrance Industry (Emphasis on chemical role as a constituent)

While the specific organoleptic profile of this compound is not well-documented, the family of allyl esters is of significant importance to the flavor and fragrance industry. wipo.int These compounds are often characterized by their powerful and diffusive fruity notes, with pineapple being a frequently cited descriptor.

The odor of an ester is determined by both its alcohol and carboxylic acid components. Given that numerous allyl esters possess fruity scents, it is highly probable that this compound would also contribute a variation on this theme. The valeric acid (pentanoic acid) portion, being a short-chain fatty acid, would likely add complexity, potentially introducing waxy, cheesy, or pungent undertones that would be modified by the esterification.

The chemical role of such a compound in a fragrance or flavor formulation would be as a modifier, adding a unique nuance to a larger accord. Its relatively high molecular weight compared to simpler esters like allyl acetate (B1210297) suggests it would be less volatile, contributing more to the middle notes of a fragrance rather than the initial top notes.

Table 2: Odor Profiles of Structurally Related Allyl Esters

| Compound Name | CAS Number | Odor/Flavor Description |

| Allyl Heptanoate | 142-19-8 | Fruity, pineapple, banana, with creamy and cognac notes. nih.gov |

| Allyl Hexanoate | 123-68-2 | Strong, fruity, pineapple scent, often with a brandy-like nuance. |

| Allyl Cyclohexanepropionate | 2705-87-5 | Fruity, pineapple, waxy odor with green, sweet apple nuances. wipo.intnih.gov |

| Allyl Isovalerate | 2835-39-4 | Pungent, fruity odor reminiscent of overripe apples. nih.gov |

| Allyl Cinnamate | 1866-31-5 | Balsamic and peach notes. wipo.int |

| Allyl Propionate | 2408-20-0 | Used in fruit flavors. |

Based on these related compounds, it can be inferred that this compound would likely possess a complex fruity odor, probably with pineapple and other tropical fruit characteristics, modified by a waxy or fatty note from the C8 acid backbone.

Emerging Niche Applications

The exploration of derivatives of well-known bioactive molecules is a constant endeavor in chemical and pharmaceutical research. Valproic acid itself has a range of biological activities that are being investigated for applications beyond its primary medical uses, such as in oncology and immunology.

In this context, this compound could be synthesized as part of a chemical library of valproate derivatives to explore structure-activity relationships. Esterification is a common strategy to modify the pharmacokinetic properties of a parent drug, for instance, to enhance lipophilicity, alter metabolic pathways, or create a prodrug. A French patent, for example, describes other ester derivatives of valproic acid, indicating an interest in modifying this parent structure for new applications. nih.gov

The allyl ester, specifically, offers a reactive site (the double bond) for further chemical modification or for conjugation to other molecules, such as polymers or targeting ligands. This potential for "click chemistry" or other conjugation techniques could make it a candidate for development in fields like:

Biomaterials: Covalently attaching the valproate moiety to a polymer backbone for specialized biomedical materials.

Assay Development: Using the allyl group to attach a fluorescent or colorimetric tag for use in biochemical assays.

While these applications are speculative, they are grounded in the known reactivity of the compound's functional groups and the ongoing scientific interest in its parent acid, valproic acid.

Future Research Directions and Interdisciplinary Perspectives on 2 Propylvaleric Acid Allyl Ester

Integration with Green Chemistry Principles in Synthesis

The synthesis of esters, including 2-propylvaleric acid allyl ester, is increasingly being viewed through the lens of green chemistry, which prioritizes waste minimization and the use of sustainable resources. labmanager.com Traditional esterification methods, such as Fischer esterification, often rely on fossil-fuel-derived reagents and can generate significant chemical waste. nus.edu.sg Future research will likely focus on aligning the synthesis of this specific ester with key green chemistry principles.

One primary area of focus is the principle of atom economy , which seeks to maximize the incorporation of reactant atoms into the final product. labmanager.com Cross-dehydrogenative coupling (CDC) reactions represent a promising strategy in this regard, as they form C-O bonds directly between carboxylic acids and other molecules, minimizing the generation of byproducts. labmanager.com

Furthermore, the shift towards renewable feedstocks is a critical aspect of sustainable production. mdpi.com Research into producing volatile esters from bacterial fermentation is an emerging field that could offer a bio-based route to precursors like 2-propylvaleric acid. wur.nl Similarly, the electrocatalytic reduction of carbon monoxide and water presents a novel, environmentally friendly pathway to produce ester precursors, avoiding the use of fossil resources altogether. nus.edu.sg

Table 1: Green Chemistry Principles in Ester Synthesis

| Principle | Application in Ester Synthesis | Potential for this compound |

|---|---|---|

| Atom Economy | Utilizing reactions like Cross-Dehydrogenative Coupling (CDC) to minimize waste. labmanager.com | Investigating CDC reactions between 2-propylvaleric acid and allyl alcohol to improve efficiency. |

| Use of Renewable Feedstocks | Employing bio-based materials and electrochemical methods to create reactants. nus.edu.sgmdpi.com | Exploring biosynthetic pathways for 2-propylvaleric acid and deriving allyl alcohol from renewable sources. |

| Safer Solvents & Auxiliaries | Replacing hazardous solvents with greener alternatives or conducting solvent-free reactions. | Developing synthesis protocols that use water, supercritical fluids, or ionic liquids as reaction media. |

| Catalysis | Using highly efficient and selective catalysts to reduce energy consumption and byproducts. organic-chemistry.org | Exploring enzymatic or heterogeneous catalysts that can be easily recovered and reused. |

Exploration of Novel Catalytic Systems

Catalysis is central to modern organic synthesis, and the development of novel catalytic systems is a key driver for more efficient and sustainable ester production. youtube.com Future research on this compound will undoubtedly explore advanced catalysts to overcome the limitations of traditional acid catalysis, such as harsh reaction conditions and side reactions. numberanalytics.com

Homogeneous and Heterogeneous Catalysis: Recent advancements include the use of metal-based catalysts that demonstrate high efficiency under milder conditions. For instance, ytterbium(III) triflate has been shown to be an effective Lewis acid promoter for converting imides into esters in the presence of alcohols. organic-chemistry.org Similarly, copper-catalyzed aerobic oxidative esterification allows for the conversion of ketones into esters, tolerating a wide range of alcohols. organic-chemistry.org Palladium-N-heterocyclic carbene (Pd-NHC) precatalysts have also proven effective in activating the stable C(acyl)-O bond of aromatic esters for N-acylation reactions, a technology that could be adapted for other ester transformations. rsc.org The development of bimetallic oxide clusters that use molecular oxygen as the sole oxidant represents a significant step towards greener chemical synthesis. labmanager.com

Biocatalysis: Enzymes, particularly lipases, are gaining prominence as biocatalysts for ester synthesis due to their high selectivity, mild operating conditions (temperature and pH), and reduced byproduct formation. The transesterification of starch with fatty acid methyl esters, catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), showcases an organocatalytic approach that could be explored for the synthesis of this compound, potentially driving the reaction equilibrium towards the product by removing the alcohol byproduct. rug.nl

Table 2: Emerging Catalytic Systems for Ester Synthesis

| Catalyst Type | Example(s) | Key Advantages | Relevant Research |

|---|---|---|---|

| Metal-Based Homogeneous | Ytterbium(III) triflate, Copper complexes, Pd-NHC | High efficiency, broad substrate scope, mild conditions. organic-chemistry.orgrsc.org | Potential for high-yield synthesis of this compound. |

| Heterogeneous | Copper-aluminum mixed oxides, Bimetallic oxide clusters | Easy separation and reusability, use of green oxidants like O₂. labmanager.comorganic-chemistry.org | Could lead to more sustainable and cost-effective production processes. |

| Organocatalysts | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Metal-free, drives equilibrium reactions. rug.nl | Offers a green alternative to metal-based systems. |

| Biocatalysts | Lipases | High selectivity, operates under mild conditions, environmentally benign. | Ideal for producing high-purity esters with specific chirality if needed. |

Advanced Characterization Techniques in Ester Research

A thorough understanding of the structure, purity, and properties of this compound requires the application of advanced characterization techniques. While standard methods provide basic structural information, modern techniques offer deeper insights into molecular conformation, thermal properties, and crystalline structure.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are fundamental for confirming the ester's structure. numberanalytics.comrug.nl 1H-NMR can verify the presence of the propyl and allyl groups, while the characteristic C=O stretching band in the IR spectrum (typically around 1735-1750 cm⁻¹) confirms the ester functional group. numberanalytics.com

Mass Spectrometry (MS): Techniques like Electrospray Ionization-Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for determining the molecular weight and identifying products from reaction mixtures, as demonstrated in studies of glycerol (B35011) esterification. researchgate.net

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine thermal properties such as glass transition temperature (Tg) and degradation temperature. rug.nl This information is vital for understanding the material's stability and potential applications.

X-ray Diffraction (XRD): XRD analysis provides information about the crystalline or amorphous nature of the material. rug.nl This is particularly relevant if the ester is being considered for use in polymer or materials science applications.

X-ray Absorption Spectroscopy (XAS): For research involving metal catalysts, techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are powerful tools for probing the electronic states and local atomic environment of the catalyst, which can help in understanding reaction mechanisms. mdpi.com

Sustainable Production and Utilization Strategies for Esters

Beyond green synthesis, a holistic approach to sustainability involves considering the entire lifecycle of the ester, from raw material sourcing to end-of-life. Future research should focus on creating a circular economy model for this compound and similar compounds.

A key strategy is the use of bio-based feedstocks . mdpi.com The production of esters from renewable resources is already a focus in the development of environmentally friendly lubricants and hydraulic fluids. mdpi.com For instance, the Hydrotreated Ester and Fatty Acids to Jet (HEFA-tJ) pathway is a developed method for producing sustainable aviation fuel, highlighting the industrial potential of sustainably sourced esters. mdpi.com

Life Cycle Assessment (LCA) will be an indispensable tool for evaluating the environmental impact of different production pathways for this compound. wur.nl LCA provides a comprehensive analysis of the energy consumption, resource depletion, and greenhouse gas emissions associated with a product, enabling researchers to identify the most sustainable options. mdpi.com

Finally, designing the ester for biodegradability is crucial for its end-of-life phase. Allyl esters are known to be readily metabolized via hydrolysis into their parent alcohol (allyl alcohol) and carboxylic acid (2-propylvaleric acid). industrialchemicals.gov.au This inherent biodegradability is an advantage, making such esters attractive for applications where environmental release is a possibility.

Q & A

Q. What are the optimal synthetic routes for 2-propylvaleric acid allyl ester, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis of allyl esters typically involves direct esterification between the carboxylic acid (e.g., 2-propylvaleric acid) and allyl alcohol. Catalysts such as sulfuric acid or palladium-based systems are commonly used. Key parameters include:

- Catalyst: Sulfuric acid (acidic conditions) or palladium catalysts (for milder reactions) .

- Temperature: 100–150°C to ensure efficient esterification without decomposition .

- Reaction Time: 2–6 hours, depending on catalyst activity and substrate solubility .

- Yield: 70–90% under optimized conditions, with purity confirmed via GC-MS or NMR .

Note: While specific data for this compound is limited, protocols for structurally similar allyl esters (e.g., allyl salicylate) are directly applicable.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer:

- FT-IR: Identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, allyl C=C stretch at ~1640 cm⁻¹) .

- GC-MS: Confirms molecular weight and fragmentation patterns, critical for verifying ester formation .

- NMR (¹H and ¹³C): Resolves allyl proton signals (δ 4.5–5.5 ppm) and ester carbonyl carbons (δ 165–175 ppm) .

- DSC: Assesses thermal stability and phase transitions, particularly for polymerization studies .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer:

- Storage: Store at 4°C in airtight, light-resistant containers to prevent oxidation or hydrolysis .

- Safety Protocols:

- Inhalation: Use fume hoods; if exposed, move to fresh air and monitor for respiratory distress .

- Skin Contact: Wear nitrile gloves; wash immediately with soap and water .

- Toxicity: Classified as a potential irritant; avoid ingestion and use PPE during handling .

Advanced Research Questions

Q. What strategies can mitigate conflicting data in the polymerization behavior of this compound under varying initiator conditions?

- Methodological Answer: Polymerization of allyl esters (e.g., allyl methacrylate) is highly initiator-dependent. Contradictions in reaction rates or molecular weights may arise from:

- Initiator Type: Radical initiators (e.g., AIBN) vs. anionic systems, which alter chain propagation .

- Temperature Optimization: Higher temperatures (80–120°C) accelerate radical initiation but may degrade the ester .

- Kinetic Analysis: Use real-time FT-IR or DSC to monitor conversion rates and identify side reactions .

Comparative studies with controlled initiator concentrations (0.1–2 wt%) are recommended to resolve discrepancies .

Q. How can structural modifications of this compound enhance its pharmacological activity, and what analytical challenges arise?

- Methodological Answer:

- Halogenation: Adding bromine or iodine to the alkyl chain (as in bromosalicylic allyl ester) can improve bioactivity but requires precise regioselective synthesis .

- Analytical Challenges:

- Purity Assessment: Halogenated derivatives may co-elute with byproducts in GC-MS, necessitating HPLC with UV detection .

- Stability Testing: Modified esters may hydrolyze faster, requiring pH-controlled stability assays .

- Example: Brominated analogs of allyl salicylate showed enhanced shape-memory properties in 3D-printed biomaterials, suggesting similar potential for 2-propylvaleric acid derivatives .

Q. What computational approaches are used to predict the reactivity of this compound in complex reaction systems?

- Methodological Answer:

- DFT Calculations: Model electron density around the allyl group to predict sites for electrophilic attack or radical addition .

- Molecular Dynamics (MD): Simulate polymerization kinetics under varying solvent conditions (e.g., toluene vs. DMF) .

- Software Tools: Gaussian or ORCA for energy minimization; VMD for visualizing polymerization trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.